molecular formula C26H25N5O3 B7710841 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole

5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No. B7710841
M. Wt: 455.5 g/mol
InChI Key: YWRRGCYTIHDDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole, commonly known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and drug development.

Mechanism of Action

The exact mechanism of action of BPN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. BPN has also been shown to bind to certain receptors in the body, such as the dopamine D2 receptor, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
BPN has been shown to have a number of biochemical and physiological effects in the body. It has been found to reduce inflammation and pain, and may also have neuroprotective effects. BPN has also been shown to inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

One advantage of BPN is that it has a relatively simple synthesis method, which makes it easy to produce in large quantities for use in lab experiments. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several future directions for research on BPN. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Further studies are also needed to determine the safety and efficacy of BPN in humans, and to explore its potential as a drug candidate for a range of diseases.

Synthesis Methods

The synthesis of BPN involves a multi-step process that starts with the reaction of m-tolyl hydrazine with ethyl acetoacetate to produce 3-(m-tolyl)-1,2,4-oxadiazole. This intermediate product is then reacted with 4-(4-chlorobenzyl)piperazine to produce 5-(4-(4-chlorobenzyl)piperazin-1-yl)-3-(m-tolyl)-1,2,4-oxadiazole. Finally, the compound is treated with nitric acid to produce BPN.

Scientific Research Applications

BPN has been extensively studied for its potential applications in medicine and drug development. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. BPN has also been shown to inhibit the activity of certain enzymes that play a role in the development of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-19-6-5-9-21(16-19)25-27-26(34-28-25)22-10-11-23(24(17-22)31(32)33)30-14-12-29(13-15-30)18-20-7-3-2-4-8-20/h2-11,16-17H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRRGCYTIHDDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine

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